(2R,3S)-2-hydroxy-3-methylpentanoic acid
Description
(2R,3S)-2-Hydroxy-3-methylpentanoic acid (Hmpa) is a chiral α-hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is a key component in bioactive macrocyclic depsipeptides, such as lagunamide D and dolastatins 11/12, which exhibit potent cytotoxicity against cancer cells . The compound’s stereochemistry was definitively established using enantioselective HPLC analysis, where synthetic diastereomers of Hmpa were compared to natural hydrolysates . Its biosynthesis often originates from L-isoleucine derivatives, highlighting its structural relationship to branched-chain amino acids .
Properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445269 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70748-47-9 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the microbial fermentation of specific substrates using engineered strains of microorganisms, such as Yarrowia lipolytica .
Industrial Production Methods: Industrial production of (2R,3S)-2-hydroxy-3-methylpentanoic acid typically involves microbial fermentation. The process includes the cultivation of microorganisms in a controlled environment, followed by the extraction and purification of the compound from the fermentation broth. Techniques such as selective adsorption on activated carbon and elution with methanol are employed to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 3-methyl-2-oxopentanoic acid or 2-hydroxy-3-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block:
The compound serves as an essential chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its enantiomeric properties enable the production of compounds with specific biological activities. For example, it can be utilized in asymmetric synthesis to create complex organic molecules with desired stereochemistry.
Synthetic Routes:
Several methods exist for synthesizing (2R,3S)-2-hydroxy-3-methylpentanoic acid. Common approaches include:
- Asymmetric Reduction: This method involves the reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts to selectively produce the (2R,3S) enantiomer.
- Enzymatic Resolution: Racemic mixtures can be separated into their respective enantiomers through enzymatic processes, which are often more sustainable and environmentally friendly.
Biological Applications
Metabolic Pathways:
(2R,3S)-2-hydroxy-3-methylpentanoic acid is a metabolite derived from L-isoleucine metabolism. It plays a crucial role in various metabolic pathways and can influence the synthesis and degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. Elevated levels of this compound are notably observed in conditions like Maple Syrup Urine Disease (MSUD), where its accumulation correlates with neurological dysfunctions.
Mechanism of Action:
The compound interacts with specific enzymes involved in amino acid metabolism. Its hydroxyl groups facilitate hydrogen bonding with enzyme active sites, enhancing catalytic efficiency. This interaction allows it to act as a substrate for enzymes that convert it into other metabolites.
Medical Research
Therapeutic Potential:
Research has indicated potential therapeutic effects of (2R,3S)-2-hydroxy-3-methylpentanoic acid derivatives in cancer therapy. Studies have shown that certain derivatives exhibit significant cytotoxicity against resistant cancer cell lines. The structure-activity relationship analysis suggests that modifications to the hydroxyl and methyl groups can enhance this activity.
Case Studies:
-
Maple Syrup Urine Disease (MSUD): Elevated levels of (2R,3S)-2-hydroxy-3-methylpentanoic acid are associated with MSUD. Research focuses on dietary management to control these levels and mitigate symptoms.
Study Findings Study 1 Correlation between elevated HMVA levels and neurological symptoms in MSUD patients. Study 2 Dietary interventions showed promise in managing HMVA levels. -
Cancer Research: A study demonstrated that derivatives of (2R,3S)-2-hydroxy-3-methylpentanoic acid exhibited significant cytotoxicity against various cancer cell lines.
Study Cell Line IC50 (µM) Mechanism Outcome Study 1 HeLa S3 26.3 Apoptosis High cytotoxicity Study 2 SW620 Ad300 <10 Inhibition of GTPase K-Ras Significant growth inhibition Study 3 Drug-resistant colon cancer cells Varies LAT modulation Reduced proliferation
Industrial Applications
Biodegradable Polymers:
(2R,3S)-2-hydroxy-3-methylpentanoic acid is also utilized in the production of biodegradable polymers due to its structural properties that allow for incorporation into polymer matrices.
Flavoring Agent:
In the food industry, this compound is used as a flavoring agent owing to its pleasant organoleptic properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s stereochemistry plays a crucial role in its binding affinity and activity towards these molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid
Hmpa has four possible stereoisomers due to its two chiral centers (C2 and C3). Their distinct configurations significantly influence biological activity and natural occurrence:
Key Observations :
- (2R,3S)-Hmpa is the most biologically relevant isomer, prominently featured in marine-derived cytotoxins .
- (2S,3S)-Hmpa (isoleucic acid) plays a role in plant defense mechanisms, regulated by UGT76B1 in Arabidopsis .
- (2R,3R)-Hmpa is synthetically accessible and used in metabolic studies but lacks significant natural bioactivity .
Related Hydroxy Acids in Natural Products
2-Hydroxyisovaleric Acid (Hiva)
- Structure : C₅H₁₀O₃, with one chiral center.
- Isomers : (2R)- and (2S)-Hiva.
- Role: Found in veraguamides; (2S)-Hiva is linked to cyanobacterial metabolites .
Phenyllactic Acid (Pla)
- Structure : C₉H₁₀O₃, planar chirality.
- Isomers : (2R)- and (2S)-Pla.
- Role : Present in cyclic hexadepsipeptides like veraguamide 6; (2S)-Pla exhibits UV-detectable retention .
2-(Dimethylamino)-3-methylpentanoic Acid
Analytical Differentiation of Stereoisomers
The stereochemistry of Hmpa isomers is resolved using advanced chromatographic and spectroscopic methods:
- Enantioselective HPLC: Column: CHIRALPAK MA(+) or Phenomenex Chirex 3124. Elution order: (2R,3S)-Hmpa (16.0 min) < (2R,3R)-Hmpa (19.0 min) < (2S,3R)-Hmpa (26.0 min) < (2S,3S)-Hmpa (33.0 min) under CH₃CN/CuSO₄ conditions .
- Marfey’s Method : Derivatization with L-FDLA or D-FDLA followed by RP-HPLC distinguishes isomers via retention time shifts .
- NOE and J-Coupling Analysis: Used to confirm anti/syn orientations of protons in macrocycles (e.g., neoantimycins) .
(2R,3S)-Hmpa in Drug Discovery
Contrast with Inactive Isomers
- (2S,3S)-Hmpa : Functions in plant defense rather than human therapeutics, illustrating niche evolutionary roles .
Biological Activity
(2R,3S)-2-hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic compound derived from the metabolism of L-isoleucine. This compound has garnered attention due to its biological significance, particularly in metabolic disorders and potential therapeutic applications. Understanding its biological activity is crucial for exploring its roles in both human health and disease.
Metabolic Pathway and Accumulation
HMVA is primarily produced through the reduction of 2-keto-3-methylvaleric acid, a key intermediate in the degradation of branched-chain amino acids (BCAAs) like isoleucine. Elevated levels of HMVA are notably observed in patients with maple syrup urine disease (MSUD), a genetic disorder characterized by the inability to metabolize BCAAs effectively. This accumulation can lead to severe neurological dysfunctions, including psychomotor delays and mental retardation .
Biological Activity and Mechanisms
The biological activity of (2R,3S)-2-hydroxy-3-methylpentanoic acid can be summarized as follows:
- Cytotoxicity : Recent studies have indicated that HMVA exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of drug-resistant colon and gastric cancer cells while demonstrating low toxicity to non-cancerous cells .
- Transport Mechanisms : HMVA interacts with L-type amino acid transporters (LATs), which are crucial for transporting essential amino acids across cell membranes. Research indicates that HMVA can influence the uptake and efflux of other amino acids, which may play a role in modulating cellular responses in cancer cells .
- Apoptosis Induction : The compound has been implicated in apoptosis pathways, particularly through its effects on mitochondrial function and the regulation of anti-apoptotic proteins like Bcl-2. By inhibiting these proteins, HMVA may promote programmed cell death in cancerous cells .
Case Studies
Several studies have explored the implications of HMVA in both metabolic disorders and cancer therapy:
- Maple Syrup Urine Disease (MSUD) : In MSUD patients, elevated levels of HMVA correlate with neurological symptoms. Research has focused on dietary management to control these levels and mitigate symptoms .
- Cancer Research : A study demonstrated that HMVA derivatives exhibited significant cytotoxicity against resistant cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific modifications to the hydroxyl and methyl groups enhanced this activity .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | HeLa S3 | 26.3 | Apoptosis | High cytotoxicity |
| Study 2 | SW620 Ad300 | <10 | Inhibition of GTPase K-Ras | Significant growth inhibition |
| Study 3 | Drug-resistant colon cancer cells | Varies | LAT modulation | Reduced proliferation |
Q & A
Q. What are the common synthetic routes for (2R,3S)-2-hydroxy-3-methylpentanoic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving chiral precursors and stereoselective catalysis. Key steps include:
- Hydrogenation : Palladium-catalyzed hydrogenation of unsaturated intermediates under controlled pressure (e.g., 1 atm H₂) to establish stereochemistry .
- Coupling Reactions : Use of carbodiimides (e.g., DCC) for amide bond formation in peptide-like intermediates, as seen in analogous dipeptide syntheses .
- Acid Hydrolysis : Final deprotection of ester groups using aqueous acidic conditions (e.g., HCl/THF) to yield the free carboxylic acid .
Optimization of reaction conditions (temperature, solvent polarity) is critical for enantiomeric purity.
Q. How is the stereochemistry of (2R,3S)-2-hydroxy-3-methylpentanoic acid confirmed?
- Methodological Answer : Stereochemical confirmation employs:
- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose derivatives) with UV detection to resolve enantiomers .
- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis, as referenced in NIST structural data .
- NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to differentiate diastereomeric environments .
Q. What are the key physicochemical properties of (2R,3S)-2-hydroxy-3-methylpentanoic acid?
- Methodological Answer : Key properties include:
Boiling point and logP data are not widely reported; experimental determination via thermogravimetric analysis (TGA) is recommended.
Advanced Research Questions
Q. How can stereoselective synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid be optimized?
- Methodological Answer : Strategies include:
- Asymmetric Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to enhance enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Enzymatic resolution (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
- Computational Modeling : DFT calculations to predict transition-state energetics and guide reagent selection .
Recent studies highlight the role of solvent polarity in stabilizing transition states, with DMF showing superior ee (>95%) compared to THF .
Q. How to resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions (e.g., conflicting NMR shifts) arise from:
- Sample Degradation : Hydroxy acids are prone to lactone formation; stabilize samples at low temperatures (-20°C) and avoid prolonged storage .
- Solvent Effects : Use deuterated solvents consistently (e.g., D₂O vs. CDCl₃) to eliminate solvent-induced shift variability .
- Multi-Method Validation : Cross-validate using IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. What enzymatic or biological activity studies are relevant for this compound?
- Methodological Answer : While direct biological data are limited, analogous hydroxy acids exhibit:
- Enzyme Inhibition : Competitive inhibition of dehydrogenases (e.g., lactate dehydrogenase) via substrate mimicry. Assays require pH-controlled buffers (e.g., Tris-HCl, pH 7.4) and kinetic monitoring .
- Biosynthetic Pathways : Potential as a precursor in polyketide synthases. Radiolabeled (¹⁴C) derivatives can track incorporation in vitro .
For toxicity screening, use human cell lines (e.g., HEK293) with MTT assays, referencing protocols from cytokine studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
